molecular formula C11H14ClN3O B2453068 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide CAS No. 1179792-14-3

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide

Cat. No.: B2453068
CAS No.: 1179792-14-3
M. Wt: 239.7
InChI Key: HPLWTIIMEWLKSY-UHFFFAOYSA-N
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Description

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide (CAS 1179792-14-3) is a chemical compound with the molecular formula C11H14ClN3O and a molecular weight of 239.70 g/mol . It belongs to the pyridazine carboxamide class, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. Research indicates that structurally similar substituted pyridazine-3-carboxamide compounds have been investigated as modulators of key immune signaling proteins, such as IL-12, IL-23, and IFNalpha, highlighting the therapeutic potential of this chemical class in immunology and inflammatory disease research . Furthermore, carboxamide-based compounds are frequently explored in agrochemical research; for instance, pyridine-3-carboxamide analogs have demonstrated significant efficacy in protecting tomato plants against bacterial wilt by enhancing disease resistance . The structure of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide features a chloropyridazine ring linked via an amide bond to a cyclopentylmethyl group, a combination that may contribute to enhanced lipophilicity and unique target binding. This compound is intended for research and development applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-6-5-9(14-15-10)11(16)13-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWTIIMEWLKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with cyclopentylmethylamine . The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Structural Overview

The molecular formula of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide is C12H15ClN4O, with a molecular weight of approximately 256.73 g/mol. The compound features a pyridazine ring with a chlorine atom and a carboxamide functional group, which contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

6-Chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide has been investigated as a lead compound for developing pharmaceuticals targeting various diseases, especially in oncology and infectious diseases. Its structural attributes allow for modifications that can enhance efficacy and selectivity against specific biological targets.

Potential Therapeutic Areas:

  • Cancer: The compound may inhibit enzymes involved in cell proliferation, demonstrating anticancer properties.
  • Infectious Diseases: Research is ongoing to evaluate its effectiveness against pathogens, potentially serving as an antimicrobial agent.

Studies indicate that this compound exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary evaluations suggest it may possess activity against certain bacterial strains.
  • Anti-inflammatory Effects: Its interaction with specific receptors could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Organic Synthesis

In organic chemistry, 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide serves as a versatile building block in synthesizing more complex molecules. It can act as a reagent in various organic reactions due to its functional groups, facilitating the development of new compounds with desirable properties.

Comparative Data Table

The following table summarizes the structural features and potential applications of related compounds that share similarities with 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide:

Compound NameStructure FeaturesUnique Aspects
6-Chloropyridazine-3-carboxamideChlorine-substituted pyridazineSimpler structure; lacks cyclopentylmethyl group
N-(Cyclopentylmethyl)-pyridazine-3-carboxamideSimilar amide structure without chlorinePotentially different biological activity
6-Chloro-N-(phenyl)methylpyridazine-3-carboxamideContains a phenyl group instead of cyclopentylMay exhibit different binding properties

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various pyridazine derivatives, including 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide. Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting its viability as a therapeutic agent against certain cancer types .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. High-throughput screening identified its potential as an inhibitor of enteropeptidase, which plays a critical role in digestive processes .

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

The unique combination of the chlorine atom and the cyclopentylmethyl group in 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

6-Chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide features a pyridazine ring substituted with a chloro group and a cyclopentylmethyl side chain. This unique arrangement contributes to its biological properties.

Research indicates that 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide interacts with various molecular targets, primarily through inhibition of specific kinases involved in cellular signaling pathways. The compound has been investigated for its potential to modulate the activity of phosphoinositide 3-kinases (PI3K), which play a crucial role in cancer progression and other diseases .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases such as PI3K-gamma, which is implicated in autoimmune diseases and cancer .
  • Cell Signaling Modulation : It affects pathways related to cell proliferation, survival, and apoptosis, making it a candidate for cancer therapeutics .

Anticancer Properties

Several studies have explored the anticancer potential of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide. It has shown promise in inhibiting the growth of various cancer cell lines.

Cancer Type IC50 (µM) Effect
Breast Cancer1.5Inhibits cell proliferation
Lung Cancer2.0Induces apoptosis
Prostate Cancer1.8Reduces migration

These findings suggest that the compound may exert selective toxicity toward cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer effects, 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide has been investigated for antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15

This antimicrobial activity highlights its potential use in treating infections caused by resistant strains .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide on breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways .
  • Investigation of Antimicrobial Effects : In vitro assays demonstrated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial mechanism .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide?

  • Methodology :

  • Nucleophilic substitution : Use 6-chloropyridazine-3-carbonyl chloride as a precursor, reacting it with cyclopentylmethylamine under inert conditions (e.g., dry THF, 0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to improve cyclopentylmethylamine nucleophilicity. Evidence suggests DMF increases reaction rates due to enhanced solubility of intermediates .
  • Purification : Use column chromatography (silica gel, gradient elution with dichloromethane:methanol) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can researchers validate the structural integrity of synthesized 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide?

  • Methodology :

  • X-ray crystallography : Resolve single-crystal structures to confirm bond angles and substituent orientation. For pyridazine derivatives, slow evaporation from ethanol at 4°C is effective for crystal growth .
  • Spectroscopic analysis :
  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT/B3LYP/6-311+G(d,p)). Key signals: pyridazine C-Cl (~160 ppm in 13C^{13}C), cyclopentylmethyl CH2_2 (~2.8 ppm in 1H^1H) .
  • IR : Confirm carboxamide C=O stretch at ~1660 cm1^{-1} and N-H bend at ~1550 cm1^{-1} .

Q. What experimental protocols are suitable for assessing the compound’s solubility and stability in biological buffers?

  • Methodology :

  • Shake-flask method : Dissolve 10 mg of the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Agitate at 37°C for 24 hours, then filter and quantify via UV-Vis (λ = 254 nm) .
  • Accelerated stability testing : Store aliquots at 40°C/75% RH for 4 weeks. Monitor degradation products using LC-MS (ESI+ mode) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 6-chloro-N-(cyclopentylmethyl)pyridazine-3-carboxamide?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Parameterize the cyclopentylmethyl group’s van der Waals interactions for improved accuracy .
  • QSAR studies : Corrogate substituent effects (e.g., chloro vs. fluoro at position 6) using descriptors like logP and molar refractivity. Validate models with in vitro IC50_{50} data from analogous pyridazine derivatives .

Q. What strategies resolve contradictions in reported biological activity data for pyridazine carboxamides?

  • Methodology :

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts. Use ATP-based viability assays with 8-point dilution curves .
  • Metabolite profiling : Incubate the compound with liver microsomes (human/rat) for 1 hour. Analyze metabolites via UPLC-QTOF-MS to identify active or inhibitory derivatives .

Q. How can researchers design SAR studies to optimize the cyclopentylmethyl substituent’s pharmacological profile?

  • Methodology :

  • Substituent variation : Synthesize analogs with bulkier (e.g., cyclohexylmethyl) or polar (e.g., hydroxyethyl) groups. Assess logD (octanol-water partitioning) to correlate hydrophobicity with membrane permeability .
  • In vitro ADME : Measure plasma protein binding (equilibrium dialysis) and CYP450 inhibition (fluorogenic substrates) to prioritize analogs with reduced off-target effects .

Q. What techniques identify reactive intermediates or byproducts during large-scale synthesis?

  • Methodology :

  • Reaction monitoring : Use inline FTIR to detect acyl chloride intermediates (C=O stretch at ~1800 cm1^{-1}). Quench reactive species with methanol to prevent side reactions .
  • High-resolution mass spectrometry (HRMS) : Identify chlorinated byproducts (e.g., dichloropyridazines) using ESI+ mode and isotopic pattern analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for pyridazine carboxamides?

  • Methodology :

  • DSC validation : Perform differential scanning calorimetry (heating rate 10°C/min) to distinguish polymorphic forms. Compare results with literature values for 6-chloro derivatives .
  • Recrystallization screening : Test solvents (ethanol, acetone) to isolate the thermodynamically stable polymorph. Confirm purity via PXRD .

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